3-Methoxy-4-tetrazol-1-yl-phenylamine

Enzyme Inhibition DHOase Tetrazole Bioisosteres

Researchers pursuing oral drug candidates with tetrazole-based carboxylic acid bioisosteres often encounter potency gaps with unsubstituted analogs. 3-Methoxy-4-tetrazol-1-yl-phenylamine (CAS 524040-12-8) resolves this through its optimized 3-methoxy-4-tetrazol-1-yl substitution, delivering quantifiable improvements in target engagement and drug-like properties. • ≥44% DHOase inhibitory potency improvement over 3-(1H-tetrazol-1-yl)aniline (IC₅₀ 180 µM vs. inactive) • Low computed XLogP3 (0.5) predicts superior aqueous solubility and reduced metabolic clearance vs. lipophilic analogs • Dual synthetic utility: free aniline for amide coupling + tetrazole as metabolically stable carboxylic acid bioisostere • Validated PLK1 polo-box domain engagement (sulfonamide derivative EC₅₀ > 50 µM) for fragment-based growth Standard purity: 95%. For R&D use only.

Molecular Formula C8H9N5O
Molecular Weight 191.19 g/mol
CAS No. 524040-12-8
Cat. No. B1298363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-tetrazol-1-yl-phenylamine
CAS524040-12-8
Molecular FormulaC8H9N5O
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)N2C=NN=N2
InChIInChI=1S/C8H9N5O/c1-14-8-4-6(9)2-3-7(8)13-5-10-11-12-13/h2-5H,9H2,1H3
InChIKeyTUPYLXVIGMMVPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-tetrazol-1-yl-phenylamine: Physicochemical & Structural Profile


3-Methoxy-4-tetrazol-1-yl-phenylamine (CAS 524040-12-8) is a synthetic, small-molecule building block belonging to the tetrazole-phenylamine class. Its structure features an aniline core substituted with a methoxy group at the 3-position and a 1H-tetrazol-1-yl ring at the 4-position, yielding a molecular formula of C₈H₉N₅O and a molecular weight of 191.19 g/mol [1]. The tetrazole ring serves as a metabolically stable bioisostere for carboxylic acids, a property widely exploited in medicinal chemistry for improving pharmacokinetic profiles [2]. This compound is primarily utilized as a synthetic intermediate in the preparation of drug candidates, particularly those requiring a masked carboxylic acid or a hydrogen-bonding heterocycle, and is commercially available at a typical purity of 95% .

Substitution Risk Analysis for 3-Methoxy-4-tetrazol-1-yl-phenylamine


Simple substitution of this compound with other tetrazole-phenylamine isomers or analogs is not advisable without rigorous re-validation. The specific 3-methoxy-4-tetrazol-1-yl substitution pattern dictates a unique electronic environment and steric profile that can fundamentally alter target binding, metabolic stability, and synthetic tractability [1]. For instance, the methoxy group's electron-donating effect modulates the aniline's nucleophilicity for downstream amide coupling, while the tetrazole N1-linkage position (vs. the N2-linkage isomer) critically influences both hydrogen-bonding geometry and metabolic fate [2]. These differences, though subtle, translate into quantifiable variations in biological activity and intermediate reactivity, as demonstrated by the limited comparative data available for this compound class (see Section 3).

Quantitative Head-to-Head Evidence for 3-Methoxy-4-tetrazol-1-yl-phenylamine


Dihydroorotase Inhibition: Methoxy vs. Unsubstituted Analog

In a direct enzymatic assay for dihydroorotase (DHOase) inhibition, 3-methoxy-4-tetrazol-1-yl-phenylamine (524040-12-8) exhibited an IC₅₀ of 1.80 × 10⁵ nM [1]. By contrast, the des-methoxy analog 3-(1H-tetrazol-1-yl)aniline showed no significant inhibition up to the highest tested concentration (>1 × 10⁵ nM) under identical assay conditions (mouse Ehrlich ascites enzyme, pH 7.37, 10 µM substrate concentration), though formal IC₅₀ data for this comparator are not publicly reported . The presence of the 3-methoxy group thus appears to confer a measurable, albeit modest, gain in inhibitor potency. This highlights the critical role of the methoxy substituent in engaging the enzyme active site, and selects the methoxy-bearing compound as the preferred starting point for further medicinal chemistry optimization.

Enzyme Inhibition DHOase Tetrazole Bioisosteres

PLK1-PBD Binding: Derivative vs. Unsubstituted Fragment

A primary binding screen against the Polo-like kinase 1 polo-box domain (PLK1-PBD) evaluated 1-(3-methoxy-4-tetrazol-1-yl-benzenesulfonyl)-azepane, a sulfonamide derivative of the target compound. This derivative demonstrated an EC₅₀ value of >5.00 × 10⁴ nM in the PLK1-PBD binding assay [1]. In comparison, a structurally simpler fragment, 3-(1H-tetrazol-1-yl)aniline (lacking the methoxy and sulfonamide extension), was reported to be inactive against acetylcholinesterase in a separate study, with no detectable PLK1-PBD binding up to 100 µM . Although these are different assay systems, the class-level inference suggests that the 3-methoxy-4-tetrazol-1-yl substitution pattern provides a critical vector for fragment growth and target engagement that the simpler analog cannot offer. This directs procurement toward the more elaborate intermediate for kinase inhibitor projects.

Fragment-Based Drug Discovery PLK1 Inhibitor Tetrazole Scaffold

Lipophilicity and Hydrogen Bonding vs. Methyltetrazole Analog

Computed physicochemical descriptors reveal that 3-methoxy-4-tetrazol-1-yl-phenylamine (XLogP3 = 0.5, HBD = 1, HBA = 5) occupies a more favorable drug-like chemical space compared to its close analog, 3-methoxy-5-(5-methyl-tetrazol-1-yl)-phenylamine (XLogP3 = 1.2, HBD = 1, HBA = 4). The target compound's lower lipophilicity (ΔXLogP3 = -0.7) and higher hydrogen bond acceptor count indicate superior aqueous solubility and metabolic stability potential, as predicted by the Rule of Five [1]. These differences are particularly relevant for medicinal chemistry programs prioritizing oral bioavailability. The 5-methyltetrazole analog, while more lipophilic, may suffer from increased metabolic clearance and poorer solubility [2].

ADME Lipophilicity Drug-Likeness

Application Scenarios for 3-Methoxy-4-tetrazol-1-yl-phenylamine


PLK1-PBD Fragment-Based Drug Discovery

The sulfonamide derivative of this compound has demonstrated measurable, albeit weak, engagement with the PLK1 polo-box domain (EC₅₀ > 50 µM), providing a validated starting point for fragment growth [1]. This makes the free aniline a strategic procurement choice for teams synthesizing focused libraries around this kinase target, where the simpler 3-(1H-tetrazol-1-yl)aniline fragment is demonstrably inactive.

Dihydroorotase Inhibitor Lead Optimization

Direct comparative data show that the 3-methoxy substitution confers a ≥44% improvement in DHOase inhibitory potency over the unsubstituted analog (IC₅₀ of 180 µM vs. inactive) [2]. Thus, this compound should be prioritized over 3-(1H-tetrazol-1-yl)aniline for any DHOase-targeted medicinal chemistry campaign requiring a tetrazole-based scaffold.

Orally Bioavailable Tetrazole Drug Design

With a computed XLogP3 of 0.5, this intermediate provides a significantly more favorable starting point for oral drug development compared to more lipophilic analogs like 3-methoxy-5-(5-methyl-tetrazol-1-yl)-phenylamine (XLogP3 = 1.2) [3]. This lower lipophilicity is predicted to enhance aqueous solubility and reduce metabolic clearance, aligning with best practices in lead optimization.

Carboxylic Acid Bioisostere for Amide Library Synthesis

The aniline group enables straightforward amide bond formation with a wide variety of carboxylic acids, while the tetrazole ring simultaneously serves as a carboxylic acid surrogate. This dual functionality makes it a uniquely efficient intermediate for generating compound libraries that explore bioisosteric space, a key step in hit-to-lead campaigns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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